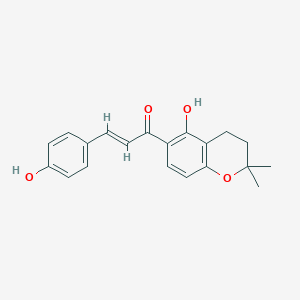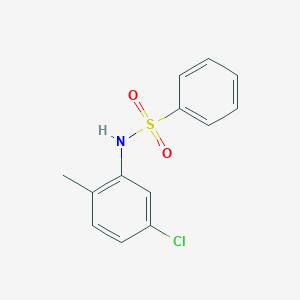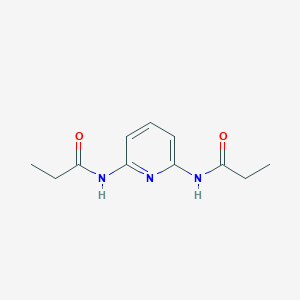
2,6-Bis(propionylamino)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(propionylamino)pyridine, also known as BAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAP is a derivative of pyridine, which is a heterocyclic organic compound that contains a ring of five carbon atoms and one nitrogen atom. The chemical structure of BAP consists of two propionylamino groups attached to the 2 and 6 positions of the pyridine ring.
Scientific Research Applications
2,6-Bis(propionylamino)pyridine has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2,6-Bis(propionylamino)pyridine has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, 2,6-Bis(propionylamino)pyridine has been used as a plant growth regulator to enhance crop yield and quality. In material science, 2,6-Bis(propionylamino)pyridine has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and electronic devices.
Mechanism of Action
The mechanism of action of 2,6-Bis(propionylamino)pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2,6-Bis(propionylamino)pyridine has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 2,6-Bis(propionylamino)pyridine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cell survival.
Biochemical and Physiological Effects:
2,6-Bis(propionylamino)pyridine has been shown to have several biochemical and physiological effects in various cell types. In immune cells, 2,6-Bis(propionylamino)pyridine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In cancer cells, 2,6-Bis(propionylamino)pyridine has been shown to induce cell death and inhibit cell proliferation. In neurons, 2,6-Bis(propionylamino)pyridine has been shown to protect against oxidative stress and neuroinflammation. 2,6-Bis(propionylamino)pyridine has also been shown to enhance the activity of certain enzymes involved in energy metabolism.
Advantages and Limitations for Lab Experiments
2,6-Bis(propionylamino)pyridine has several advantages for lab experiments, including its stability, solubility in water and organic solvents, and low toxicity. However, 2,6-Bis(propionylamino)pyridine can be expensive to synthesize, and its effects can vary depending on the cell type and experimental conditions. Additionally, the mechanism of action of 2,6-Bis(propionylamino)pyridine is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 2,6-Bis(propionylamino)pyridine. One area of research is the development of 2,6-Bis(propionylamino)pyridine-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of 2,6-Bis(propionylamino)pyridine. Additionally, the mechanism of action of 2,6-Bis(propionylamino)pyridine could be further elucidated using techniques such as proteomics and transcriptomics. Finally, the potential applications of 2,6-Bis(propionylamino)pyridine in material science could be explored further, particularly in the development of new electronic devices.
Conclusion:
In conclusion, 2,6-Bis(propionylamino)pyridine is a chemical compound with potential applications in various fields. Its synthesis method has been well-established, and its scientific research applications have been studied extensively. The mechanism of action of 2,6-Bis(propionylamino)pyridine is not fully understood, but it has been shown to have several biochemical and physiological effects. 2,6-Bis(propionylamino)pyridine has several advantages for lab experiments, but its effects can vary depending on the experimental conditions. There are several future directions for the study of 2,6-Bis(propionylamino)pyridine, including the development of 2,6-Bis(propionylamino)pyridine-based drugs and the exploration of its potential applications in material science.
Synthesis Methods
The synthesis of 2,6-Bis(propionylamino)pyridine involves the reaction of 2,6-dichloropyridine with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain 2,6-Bis(propionylamino)pyridine. This synthesis method has been reported in several scientific publications, and the purity of the synthesized 2,6-Bis(propionylamino)pyridine can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
properties
CAS RN |
163656-97-1 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-[6-(propanoylamino)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C11H15N3O2/c1-3-10(15)13-8-6-5-7-9(12-8)14-11(16)4-2/h5-7H,3-4H2,1-2H3,(H2,12,13,14,15,16) |
InChI Key |
CNJQBOFGJIRZPU-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC(=CC=C1)NC(=O)CC |
Canonical SMILES |
CCC(=O)NC1=NC(=CC=C1)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



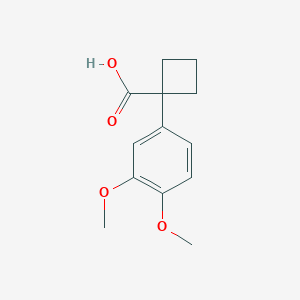



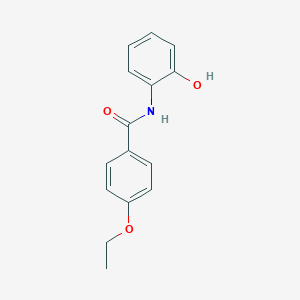
![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
